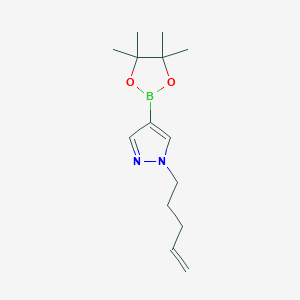
1-Benzothiepin-3-carbonitrile, 5-(acetyloxy)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile: is an organic compound that features a benzothiepin ring system, which is a sulfur-containing heterocycle. The presence of an acetyloxy group, a phenyl group, and a carbonitrile group makes this compound structurally complex and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a benzothiepin derivative and introduce the acetyloxy group through acetylation. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride . The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source such as sodium cyanide .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles like ammonia or methanol can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Amides and esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies .
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with target proteins. The phenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the carbonitrile group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
- 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carboxamide
- 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-methanol
- 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-amine
Uniqueness: Compared to similar compounds, 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. The combination of the acetyloxy, phenyl, and carbonitrile groups in a benzothiepin ring system makes this compound particularly versatile for various applications in research and industry .
Properties
CAS No. |
58665-35-3 |
|---|---|
Molecular Formula |
C19H13NO2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(3-cyano-4-phenyl-1-benzothiepin-5-yl) acetate |
InChI |
InChI=1S/C19H13NO2S/c1-13(21)22-19-16-9-5-6-10-17(16)23-12-15(11-20)18(19)14-7-3-2-4-8-14/h2-10,12H,1H3 |
InChI Key |
ZKTQWOZPHPUOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=CSC2=CC=CC=C21)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)





![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)



![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)

